3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYGGLDZBVAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones. In this case, 4-chlorobenzaldehyde can be reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole core.
Methylation: : The pyrazole ring is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position.
Oxidation: : The resulting compound is oxidized to introduce the carboxylic acid group at the 4-position. This can be achieved using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: : The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: : Higher carboxylic acids or other oxidized derivatives.
Reduction: : Pyrazoline derivatives.
Substitution: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core and chlorophenyl group make it a versatile intermediate for various organic reactions.
Biology and Medicine
This compound has shown potential in biological and medical research. Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The specific biological activities of this compound would need to be evaluated through in vitro and in vivo studies.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its structural features make it a candidate for drug design and optimization.
Mechanism of Action
The mechanism by which 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazoline Ring
(a) N-Substituted Pyrazolines
- Compound 3 from : 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Key differences: Replaces the propanoic acid with an ethanone group and introduces a 4-fluorophenyl substituent. Impact: Reduced solubility due to the lack of a carboxylic acid group; fluorophenyl may alter electronic properties compared to chlorophenyl .
(b) Hydrazide Derivatives
- Compound: 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N′-[(E)-1-(4-nitrophenyl)ethylidene]propanohydrazide Key differences: Substitutes propanoic acid with a hydrazide group and adds a 4-nitrophenyl moiety. The hydrazide group enables hydrogen bonding but reduces acidity compared to carboxylic acid .
(c) Trifluoromethyl and Halogen-Substituted Analogs
- Compound: 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Key differences: Incorporates bromo and trifluoromethyl groups on the pyrazole ring. Impact: Increased acidity of the propanoic acid due to electron-withdrawing trifluoromethyl and bromo groups. This could enhance binding to metal ions or charged biological targets .
Chain Length and Functional Group Modifications
- Compound: 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid Key differences: Shorter acetic acid chain (C₂) instead of propanoic acid (C₃). Impact: Reduced lipophilicity and molecular weight (156.14 g/mol vs.
Positional Isomerism in Aromatic Substituents
- Compound: 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N′-[1-(3-nitrophenyl)ethylidene]propanohydrazide Key differences: Nitro group at the 3-position of the phenyl ring instead of 4-chloro substitution. Impact: Alters steric and electronic effects; meta-substitution may disrupt molecular symmetry, affecting crystallinity and solubility .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthesis and Characterization : The target compound and analogs are often synthesized via cyclocondensation reactions. Structural confirmation relies on techniques like X-ray crystallography (SHELX , ORTEP ) and computational tools (Multiwfn ).
- Physicochemical Properties: The propanoic acid group enhances water solubility, making the target compound more suitable for aqueous formulations than esters or hydrazides. Chloro and nitro substituents increase lipophilicity, which may improve blood-brain barrier penetration in drug design .
- Potential Applications: Pyrazoline derivatives are explored as antimicrobial, anti-inflammatory, and pesticidal agents (e.g., links similar structures to herbicides like haloxyfop) . The carboxylic acid group allows for salt formation, a critical feature in prodrug development .
Biological Activity
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C13H14ClN3O3
- Molecular Weight : 295.72 g/mol
The structure consists of a pyrazole ring substituted with a 4-chlorophenyl group and a propanoic acid moiety, contributing to its biological properties.
Antibacterial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies indicate that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| This compound | Staphylococcus aureus | TBD |
Research indicates that the presence of halogen substituents, such as chlorine, enhances the antibacterial activity of pyrazole derivatives by increasing their lipophilicity and interaction with bacterial membranes .
Antifungal Activity
In addition to antibacterial effects, this compound also shows promising antifungal activity. The antifungal efficacy is typically assessed against common pathogens like Candida albicans.
Table 2: Antifungal Activity
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 16.69 µM |
| Compound D | Fusarium oxysporum | 56.74 µM |
| This compound | TBD | TBD |
The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and function .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. The study found that the inclusion of electron-withdrawing groups like chlorine significantly increased the compounds' potency against bacterial strains .
- In Vivo Anti-inflammatory Study : Another research project investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated a marked reduction in inflammatory markers when treated with compounds similar to this compound .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the pyrazole ring proton signals appear at δ 6.5–7.5 ppm, while the propanoic acid carbonyl resonates near δ 170–175 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects byproducts .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., theoretical [M+H]⁺ = 347.08) .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, necessitating recrystallization or column chromatography .
How can computational methods improve reaction design and mechanistic understanding for this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable intermediates in pyrazole ring formation .
- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) screens bioactivity by modeling interactions with target enzymes (e.g., COX-2), explaining discrepancies in experimental IC₅₀ values .
These methods reduce trial-and-error experimentation, as shown in ICReDD’s workflow, which integrates computational predictions with experimental validation .
What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Advanced Research Focus
Discrepancies often arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-Response Profiling : Test across a concentration gradient (e.g., 1–100 µM) to identify off-target effects .
- Metabolite Analysis : LC-MS/MS detects active metabolites that may contribute to observed bioactivity .
- Structural Analog Comparison : Compare with derivatives (e.g., 3-(3-methoxyphenyl)propanoic acid analogs) to isolate pharmacophore contributions .
For example, conflicting COX-2 inhibition data may reflect variations in cell lines (e.g., RAW 264.7 vs. HeLa) or assay protocols (colorimetric vs. fluorometric) .
How do substituent modifications on the pyrazole ring influence physicochemical properties and bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but reduce solubility. LogP increases by ~0.5 units with 4-chlorophenyl substitution, impacting membrane permeability .
- Methoxy Groups : Improve water solubility via hydrogen bonding but may reduce binding affinity due to steric hindrance .
- Propanoic Acid Chain : The carboxylic acid moiety is critical for target binding (e.g., ionic interactions with Arg120 in COX-2). Esterification of this group abolishes activity in 85% of cases .
Quantitative Structure-Activity Relationship (QSAR) models can prioritize derivatives for synthesis .
What are the best practices for scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Design of Experiments (DoE) : Response surface methodology identifies optimal conditions (e.g., 24-hour reaction time at 90°C) .
- Purification Protocols : Flash chromatography (silica gel, hexane/EtOAc gradient) ensures consistent purity during scale-up .
Batch-to-batch variability <5% is achievable with strict control of starting material quality (e.g., ≥98% purity for hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
